N1,N3-DIBENZYL-N1,N3-BIS(4-METHYLPHENYL)BENZENE-1,3-DICARBOXAMIDE
Description
N1,N3-DIBENZYL-N1,N3-BIS(4-METHYLPHENYL)BENZENE-1,3-DICARBOXAMIDE is a complex organic compound with a unique structure that includes benzyl and methylphenyl groups attached to a benzene-1,3-dicarboxamide core
Properties
IUPAC Name |
1-N,3-N-dibenzyl-1-N,3-N-bis(4-methylphenyl)benzene-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H32N2O2/c1-27-16-20-33(21-17-27)37(25-29-10-5-3-6-11-29)35(39)31-14-9-15-32(24-31)36(40)38(26-30-12-7-4-8-13-30)34-22-18-28(2)19-23-34/h3-24H,25-26H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQURPQZUVZJGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)C(=O)N(CC4=CC=CC=C4)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-DIBENZYL-N1,N3-BIS(4-METHYLPHENYL)BENZENE-1,3-DICARBOXAMIDE typically involves the reaction of benzene-1,3-dicarboxylic acid with benzylamine and 4-methylphenylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction mixture is then heated to reflux, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed and purified. This method allows for the efficient production of large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N1,N3-DIBENZYL-N1,N3-BIS(4-METHYLPHENYL)BENZENE-1,3-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide groups to amines or other reduced forms.
Substitution: The benzyl and methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N1,N3-DIBENZYL-N1,N3-BIS(4-METHYLPHENYL)BENZENE-1,3-DICARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies related to enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism by which N1,N3-DIBENZYL-N1,N3-BIS(4-METHYLPHENYL)BENZENE-1,3-DICARBOXAMIDE exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity or function. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their conformation and activity.
Comparison with Similar Compounds
Similar Compounds
N1,N3-DIBENZYL-N1,N3-BIS(4-METHYLPHENYL)BENZENE-1,3-DICARBOXAMIDE: is similar to other benzene-1,3-dicarboxamide derivatives, such as N1,N3-dibenzyl-N1,N3-bis(propan-2-yl)benzene-1,3-dicarboxamide and N1,N3-dibenzyl-N1,N3-bis(pyridin-2-yl)benzene-1,3-dicarboxamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of new materials or pharmaceuticals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
